molecular formula C16H13NO3S2 B1457891 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole CAS No. 1393442-10-8

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole

Cat. No.: B1457891
CAS No.: 1393442-10-8
M. Wt: 331.4 g/mol
InChI Key: ZILPYVHDLBWLQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives have been synthesized using various methods. For instance, polythiophenes with electron-withdrawing ester groups attached at the 3-position have been synthesized using the Ullmann reaction with copper powder in DMF . Another method involves the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Chemical Reactions Analysis

Thiophene derivatives have been involved in various chemical reactions. For instance, a reaction involving two equivalents of 2,6-di-tert-butyl-4-methyl phenyl (BHT) confirmed that this reaction proceeds through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of thiophene-containing compounds have been reported, demonstrating their application in the development of materials with potential antibacterial properties. For example, a study reported the synthesis, crystal structure, and in vitro antibacterial activity of a compound with a thiophen-2-ylcarbonyl component, showcasing broad-spectrum activity against various bacteria strains (Obafemi et al., 2013).

  • Another study focused on the crystal structure of a substituted thiophene, highlighting its significance in material science and pharmaceutical applications due to its biological activities and potential use in organic electronics (Nagaraju et al., 2018).

Conductive Polymers and Electrochromic Devices

  • Research into thiophene and pyrrole derivatives has led to the development of new soluble conducting polymers. These polymers are synthesized from monomers with thiophen-2-yl and pyrrole components, indicating their potential in creating electrochromic devices and other electronic applications. The polymers have been characterized by various spectroscopic techniques, revealing properties suitable for electrochromic devices (Variş et al., 2006).

Molecular Engineering for Solar Cell Applications

  • Novel organic sensitizers containing thiophene units have been engineered for dye-sensitized solar cells, emphasizing the role of thiophene as a critical component in the design of efficient energy-converting materials. These studies involve the molecular engineering of donor-acceptor systems with thiophene to enhance the performance of solar cells (Hagberg et al., 2008).

Advanced Material Synthesis

  • The development of materials with enhanced electronic and optical properties often involves thiophene and pyrrole derivatives. For instance, compounds designed for second-order nonlinear optical (NLO) applications have been synthesized, showcasing the versatility of thiophene and pyrrole in creating materials with specific electronic and optical functionalities (Castro et al., 2012).

Mechanism of Action

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .

Biochemical Analysis

Biochemical Properties

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound may influence the activity of other metabolic enzymes, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-12-2-4-15(5-3-12)22(19,20)17-8-6-13(10-17)16(18)14-7-9-21-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILPYVHDLBWLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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